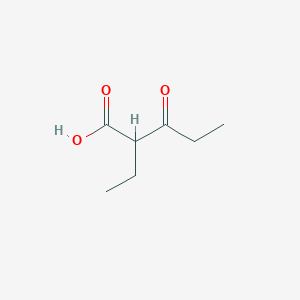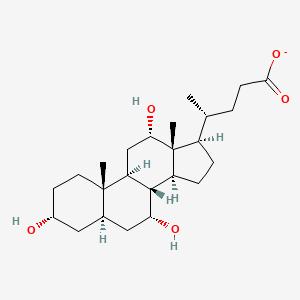
Allocholate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allocholate is a bile acid anion that is the conjugate base of allocholic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of an allocholic acid.
Scientific Research Applications
Anticancer Potential
Allocholate derivatives, such as ethyl iso-allocholate isolated from Trigonella foenum graecum L. seeds, have been investigated for their anticancer properties. This compound exhibited significant cytotoxicity against lung cancer cells, both in vitro and in vivo. It induced caspase-dependent apoptosis in cancer cells, reduced tumor growth, metastasis, and angiogenesis, and was found safe on normal tissues, indicating its potential application in pharmaceutical industries for cancer treatment (Thakur & Ahirwar, 2018).
Antifungal Properties
Ethyl iso-allocholate, isolated from Lepidagathis cristata Willd. leaf, has demonstrated significant antifungal potentials. The compound showed high efficacy against various plant pathogenic fungi such as Colletotrichum fulcatum and Fusarium oxysporum, as well as human pathogenic fungi including Curvularia lunata and Microsporum canis. This suggests its use in developing herbal antifungal formulations (Abubacker & Palaniyappan, 2015).
Role in Folate Metabolism and Disease Prevention
Studies have explored the role of allocholate in folate metabolism, which is crucial in disease prevention. Folate-mediated one-carbon metabolism is significant in preventing birth defects, cancers, and chronic diseases. Allocholate's interaction within this pathway could be essential for understanding its role in these disease processes (Tibbetts & Appling, 2010).
Pheromonal Properties in Aquatic Species
In a study on sea lamprey, Petromyzon marinus L., 3-keto allocholic acid was identified as a compound in water extracts from spermiating males. This compound, along with 3-keto petromyzonol sulfate, acts as a pheromonal attractant for ovulated females, indicating a significant role in the reproductive biology of aquatic species (Yun, Scott, & Li, 2003).
Antibacterial Potential
Ethyl iso-allocholate from the medicinal rice Karungkavuni has been studied for its antibacterial properties. It inhibits dihydropteroate synthase in Escherichia coli, suggesting its potential as a novel inhibitor against bacterial resistance, particularly in strains resistant to sulfonamides (Malathi, Anbarasu, & Ramaiah, 2016).
properties
Molecular Formula |
C24H39O5- |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14-,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |
InChI Key |
BHQCQFFYRZLCQQ-PGHAKIONSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



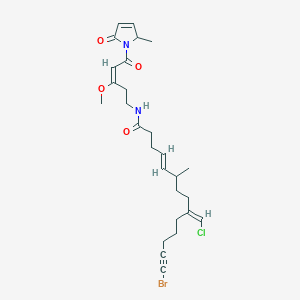




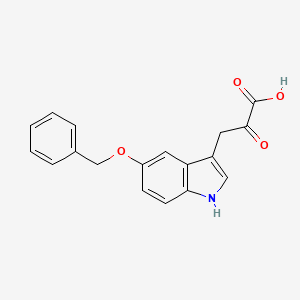
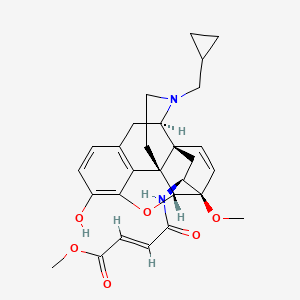

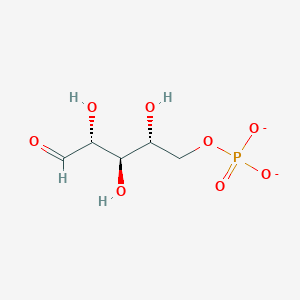
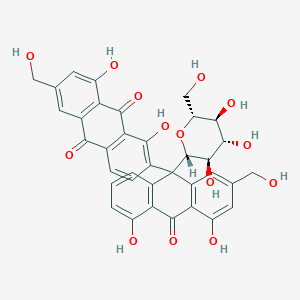
![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1259138.png)


